2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride
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Overview
Description
2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone, with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)pyridine: Another compound with a difluorophenyl group, used in organic synthesis and materials science.
2-(2,4-difluorophenyl)ethanamine: Similar structure but with an ethanamine backbone, used in pharmaceutical research.
Uniqueness
2-(2,4-difluorophenyl)prop-2-en-1-aminehydrochloride is unique due to its prop-2-en-1-amine backbone, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c1-6(5-12)8-3-2-7(10)4-9(8)11;/h2-4H,1,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUNMJKAFOAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)C1=C(C=C(C=C1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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